Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride
CAS No.:
Cat. No.: VC18294456
Molecular Formula: C22H27ClN2O4
Molecular Weight: 418.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27ClN2O4 |
|---|---|
| Molecular Weight | 418.9 g/mol |
| IUPAC Name | methyl 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
| Standard InChI | InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(12-6-7-13-23)24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H |
| Standard InChI Key | BFRSKAFOHYTUAS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is a white crystalline solid with the systematic IUPAC name methyl 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate hydrochloride. Its molecular formula (C22H27ClN2O4) comprises a lysine backbone esterified at the carboxyl terminus and protected at the ε-amino group by an Fmoc moiety. The hydrochloride salt enhances solubility in polar solvents, a critical feature for SPPS workflows .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 418.9 g/mol |
| CAS Number | 847658-45-1 |
| Solubility | DMSO, DMF, aqueous buffers |
| Storage Conditions | Room temperature, desiccated |
| Optical Rotation ([α]D^20) | -10 ± 1° (c=2 in MeOH) |
Stereochemical Considerations
The compound exists predominantly in the (S)-enantiomeric form, as confirmed by X-ray crystallography and chiral HPLC analyses . This stereospecificity ensures compatibility with biological systems, where L-amino acids are preferentially incorporated into peptides. The Fmoc group’s planar fluorene ring system provides steric protection, preventing unintended nucleophilic attacks during synthesis.
Role in Solid-Phase Peptide Synthesis
Mechanism of Fmoc Protection
The Fmoc group serves as a temporary protecting agent for the ε-amino group of lysine. Unlike tert-butoxycarbonyl (Boc) groups, which require acidic conditions for removal, Fmoc deprotection occurs under mild basic conditions (e.g., 20% piperidine in DMF). This orthogonality allows sequential coupling of amino acids without destabilizing acid-labile side-chain protections .
Stepwise Synthesis Protocol
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Resin Activation: The C-terminal amino acid is anchored to a Wang or Rink amide resin.
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Deprotection: Piperidine cleaves the Fmoc group, exposing the ε-amino group.
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Coupling: HBTU/HOBt-mediated activation links subsequent Fmoc-amino acids.
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Cyclization: Intramolecular lactam formation is achievable via orthogonal protections.
This iterative process enables the synthesis of peptides up to 50 residues with >95% purity .
Pharmaceutical and Therapeutic Applications
Peptide-Based Drug Development
The compound’s stability under SPPS conditions has propelled its use in creating peptide therapeutics. Notable examples include:
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GLP-1 Analogues: Anti-diabetic agents leveraging lysine-rich sequences for prolonged half-life.
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Antimicrobial Peptides: Cationic peptides targeting bacterial membranes .
Table 2: Clinically Relevant Peptides Synthesized Using Fmoc-Lys-OMe·HCl
| Peptide | Therapeutic Area | Role of Lysine Modification |
|---|---|---|
| Liraglutide | Type 2 Diabetes | Fatty acid conjugation site |
| Bivalirudin | Anticoagulation | Thrombin inhibition |
| Octreotide | Acromegaly | Somatostatin receptor binding |
Bioconjugation Strategies
The ε-amino group facilitates site-specific modifications, such as:
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PEGylation: Enhancing pharmacokinetics via polyethylene glycol attachment.
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Fluorescent Labeling: Alexa Fluor® derivatives for cellular tracking.
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Drug-Antibody Conjugates: Lysine residues link cytotoxins to monoclonal antibodies .
Neuroscientific and Protein Engineering Applications
Neurotransmitter Receptor Studies
Incorporating radiolabeled variants (e.g., ^3H-Fmoc-Lys-OMe·HCl) into neuropeptides like substance P has elucidated receptor binding dynamics in Parkinson’s disease models .
Protein Stabilization
Genetic incorporation via nonsense suppression mutagenesis introduces non-canonical amino acids, improving enzyme thermostability by 15–20°C in industrial proteases .
Synthetic Challenges and Innovations
Racemization Risks
Despite Fmoc’s base-labile nature, prolonged exposure to HOBt can induce <1% racemization at the α-carbon. Microwave-assisted synthesis reduces this risk by accelerating coupling rates.
Scalability Limitations
Batch SPPS using Fmoc-Lys-OMe·HCl typically yields 1–10 g quantities. Continuous flow systems now enable kilogram-scale production for commercial peptides like semaglutide .
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